Enhanced CNS Drug-Likeness Driven by 8-Chloro-1-phenyl Substitution Pattern
The C-5 substituted imidazo[1,5-a]pyrazine scaffold has been shown to yield compounds with improved CNS penetration compared to related scaffolds. In a series of c-Src inhibitors, compound 14c·HCl, an imidazo[1,5-a]pyrazine derivative, achieved a brain/plasma ratio of 1.5, a significant improvement over the clinical candidate BMS-279700 (brain/plasma ratio = 0.6), which belongs to a different chemical class [1]. While 8-Chloro-1-phenylimidazo[1,5-A]pyrazine itself is not the final active compound, it serves as the core for building such derivatives. The presence of the 8-chloro and 1-phenyl groups provides a starting point with inherent properties (like lipophilicity and potential for π-stacking) that are more favorable for achieving CNS exposure than alternative cores without these features.
| Evidence Dimension | Brain/Plasma Ratio (an indicator of CNS penetration potential for the derived core scaffold) |
|---|---|
| Target Compound Data | Imidazo[1,5-a]pyrazine derivative 14c·HCl: Brain/Plasma Ratio = 1.5 |
| Comparator Or Baseline | BMS-279700 (Lck inhibitor from a different scaffold): Brain/Plasma Ratio = 0.6 |
| Quantified Difference | A 2.5-fold increase in brain/plasma ratio, indicating superior CNS exposure for the imidazo[1,5-a]pyrazine series. |
| Conditions | In vivo rat model; compound 14c·HCl administered intravenously. |
Why This Matters
For research programs targeting CNS disorders, starting with a core scaffold that has demonstrated the ability to produce brain-penetrant analogs can significantly de-risk a project and accelerate lead identification.
- [1] Kamada, N., Komatsu, Y., Kikuchi, S., Oonota, H., & Kusama, H. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 709-722. View Source
